molecular formula C18H18F3N5O2 B2454704 N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034259-01-1

N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2454704
CAS RN: 2034259-01-1
M. Wt: 393.37
InChI Key: NKPRBXLIJTZBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H18F3N5O2 and its molecular weight is 393.37. The purity is usually 95%.
BenchChem offers high-quality N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Development and Pharmacokinetic Study The development of oral fluoropyrimidine S-1, which includes a prodrug of 5-fluorouracil, has been a significant advance. It was designed to enhance the feasibility and therapeutic index of 5-FU administered orally. A study focused on the feasibility of administering S-1 on a once-daily-for-28-day schedule every 5 weeks, determining the maximum tolerated dose, characterizing the pharmacokinetics, and seeking evidence of anticancer activity. The study found that S-1 on this schedule had a predictable toxicity profile and a low incidence of severe adverse effects at the recommended Phase II dose, making further evaluations warranted in malignancies that are sensitive to fluoropyrimidines (Chu et al., 2004).

2. Antitumor Effect and Adverse Reactions Evaluation S-1, as a novel oral anticancer drug, showed significant improvement in tumor-selective toxicity by the actions of two modulators, CDHP and Oxo. A late phase II clinical trial confirmed its antitumor effect and adverse reactions in patients with advanced gastric cancer, indicating that S-1 was effective and well-tolerated (Sakata et al., 1998).

3. Kinetics and Metabolism Study A study on the kinetics and metabolism of a new fluoropyrimidine, 5'-deoxy-5-fluorouridine (5'-dFUrd), revealed that it follows a nonlinear kinetic process in humans at therapeutic doses. The data highlighted the importance of certain metabolic pathways in humans, suggesting a complex metabolism that might impact the therapeutic efficacy of fluoropyrimidine-based treatments (Sommadossi et al., 1983).

4. Genomic Predictors of Clinical Response Research has explored the potential of gene polymorphisms, such as those in the MTHFR gene, to serve as genomic predictors of clinical response to fluoropyrimidine-based chemotherapy. This study aimed to ascertain the impact of certain polymorphisms on the prognosis of colorectal cancer patients treated with adjuvant fluoropyrimidine, highlighting the potential for personalized medicine based on genomic profiling (Cecchin et al., 2014).

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2/c19-12-1-2-14(21)15(7-12)25-17(28)16(27)22-8-11-3-5-26(6-4-11)18-23-9-13(20)10-24-18/h1-2,7,9-11H,3-6,8H2,(H,22,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPRBXLIJTZBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-difluorophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.